molecular formula C19H22ClN3O2S B6553761 6-[(4-chlorophenyl)methanesulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridazin-3-amine CAS No. 1040675-36-2

6-[(4-chlorophenyl)methanesulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridazin-3-amine

Cat. No.: B6553761
CAS No.: 1040675-36-2
M. Wt: 391.9 g/mol
InChI Key: LRRYUZUMXYDORK-UHFFFAOYSA-N
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Description

6-[(4-chlorophenyl)methanesulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridazin-3-amine (CAS 1040675-36-2) is a high-purity synthetic organic compound supplied for advanced chemical and pharmaceutical research. This molecule features a pyridazine core, a privileged scaffold in medicinal chemistry, which is substituted with a (4-chlorophenyl)methanesulfonyl group and a N-[2-(cyclohex-1-en-1-yl)ethyl]amine moiety. Its molecular formula is C 19 H 22 ClN 3 O 2 S, with a molecular weight of 391.91 g/mol . Pyridazine derivatives are of significant interest in modern drug discovery due to their diverse biological activities and ability to interact with various enzymatic targets . This compound is specifically categorized among therapeutic pyridazine compounds investigated for their potential bioactivity . Researchers utilize this and related nitrogen-containing heterocycles as key intermediates in the synthesis of novel molecules or as core structures in the development of potential therapeutic agents. Its structural complexity, including the sulfonamide linker and the cyclohexenyl group, makes it a valuable building block for constructing more complex chemical entities and for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfonyl]-N-[2-(cyclohexen-1-yl)ethyl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c20-17-8-6-16(7-9-17)14-26(24,25)19-11-10-18(22-23-19)21-13-12-15-4-2-1-3-5-15/h4,6-11H,1-3,5,12-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRYUZUMXYDORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Core Structure Substituents (R1/R2) Molecular Weight Key References
6-[(4-Chlorophenyl)methanesulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridazin-3-amine Pyridazin-3-amine R1: 4-Cl-Ph-CH2SO2; R2: Cyclohex-1-en-ethyl 373.9
(S)-N-(1-(4-Fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine (BPN-15606) Pyridazin-3-amine R1: Fluorophenyl; R2: Imidazolyl-pyridyl Not provided
N-(2-Morpholinoethyl)-6-phenylpyridazin-3-amine Pyridazin-3-amine R1: Phenyl; R2: Morpholinoethyl Not provided
N-Benzyl-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine Pyridazin-3-amine R1: 4-Cl-Ph-CH2SO2; R2: Benzyl 373.9
6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine Pyridazin-3-amine R1: 4-Cl-Ph-SO2-piperazinyl; R2: Diethyl 409.9

Key Observations :

  • Sulfonyl vs.
  • Amine Side Chains: The cyclohex-1-enylethyl group introduces steric bulk and lipophilicity, contrasting with morpholinoethyl (polar) or benzyl (aromatic) substituents in analogs .

Pharmacological and Metabolic Comparisons

Key Findings :

  • Therapeutic Potential: BPN-15606 demonstrates γ-secretase modulation, a mechanism relevant to Alzheimer’s disease, highlighting the pyridazine core’s versatility in targeting neurodegenerative pathways .

Key Insights :

  • Stability : Cyclohexenyl groups (as in the target compound) may confer oxidative instability compared to saturated cyclohexyl or aromatic substituents .

Preparation Methods

Chlorination of Pyridazinone

In a method adapted from U.S. Patent 3,689,652 (cited in), 6-(p-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone undergoes bromination in acetic acid, followed by phosphorus oxychloride (POCl₃)-mediated chlorination to yield 6-(p-chlorophenyl)-3-chloropyridazine. For the target compound, analogous steps could modify 3(2H)-pyridazinone to introduce chlorine at position 6.

Reaction Conditions :

  • Bromine in acetic acid at 100–110°C (steam bath) for 1 hour.

  • POCl₃ reflux (5 hours) for chlorination.

Amination at Position 3

As described in CN104844523A, 3,6-dichloropyridazine reacts with aqueous ammonia under controlled conditions (50–80°C, 6–12 hours) to yield 3-amino-6-chloropyridazine. This intermediate is critical for subsequent sulfonylation.

Key Data :

Starting MaterialReagent/ConditionsProductYield
3,6-DichloropyridazineNH₃ (aq.), 70°C, 8h3-Amino-6-chloropyridazine78%

Sulfonylation at Position 6

Introducing the 4-chlorophenylmethanesulfonyl group at position 6 requires nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Sulfonyl Chloride Coupling

3-Amino-6-chloropyridazine reacts with 4-chlorophenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) and polar aprotic solvent (e.g., DMF or THF).

Optimized Protocol :

  • Molar Ratio : 1:1.2 (pyridazine:sulfonyl chloride).

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Workup : Precipitation in ice water, filtration, and recrystallization from ethanol/water.

Challenges :

  • Competing hydrolysis of sulfonyl chloride requires anhydrous conditions.

  • Steric hindrance at position 6 may necessitate elevated temperatures (50–60°C).

Amine Alkylation with Cyclohexenylethyl Group

The final step introduces the N-[2-(cyclohex-1-en-1-yl)ethyl] side chain via alkylation or reductive amination.

Alkylation of 3-Amino Group

Protocol :

  • Preparation of 2-(Cyclohex-1-en-1-yl)ethyl Bromide :

    • Cyclohexene reacts with ethylene dibromide via radical addition (AIBN initiator, 80°C).

  • Coupling :

    • 6-[(4-Chlorophenyl)methanesulfonyl]pyridazin-3-amine + 2-(cyclohex-1-en-1-yl)ethyl bromide.

    • Base : K₂CO₃ or DIEA in acetonitrile, 60°C, 24 hours.

Yield Optimization :

  • Use of phase-transfer catalysts (e.g., TBAB) improves alkylation efficiency (yield ↑ 15–20%).

Reductive Amination Alternative

For higher selectivity, the amine may react with 2-(cyclohex-1-en-1-yl)acetaldehyde under reductive conditions (NaBH₃CN, MeOH, 0°C to RT).

Purification and Characterization

Final purification employs silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water). LC-MS and ¹H-NMR confirm structural integrity:

  • ¹H-NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridazine-H4), 7.45 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 5.73 (m, 1H, cyclohexenyl-H), 3.45 (t, 2H, -CH₂-SO₂-), 2.85 (m, 2H, -CH₂-NH-).

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldKey Advantages
Chlorination-Amination-Sulfonylation-Alkylation442%High-purity intermediates; scalable
Reductive Amination Pathway338%Fewer steps; milder conditions

Industrial-Scale Considerations

  • Cost Drivers : POCl₃ and palladium catalysts contribute significantly to expenses.

  • Safety : Bromine and POCl₃ require stringent handling (corrosive/toxic).

  • Green Chemistry Alternatives : Replace POCl₃ with PSCl₃ for reduced toxicity .

Q & A

Q. Table 1: SAR Comparison of Analogous Compounds

Compound FeatureBiological ActivitySelectivity Factor
Pyridazine coreCOX-2 inhibition1.0 (Baseline)
Pyrimidine coreEnhanced kinase binding3.2
-CF3_3 substituentImproved IC50_{50}5.8
(Adapted from structural analogs in )

Basic: What methodologies assess the compound’s toxicity in preclinical research?

Answer:

  • In Vitro Cytotoxicity Assays : Use MTT or resazurin assays on human cell lines (e.g., HEK293) to measure IC50_{50} values .
  • Ames Test : Screen for mutagenicity using bacterial reverse mutation assays .
  • Hepatotoxicity Screening : Evaluate metabolic stability in liver microsomes .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, incubation time) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Advanced: Which functional groups in the compound are prone to reactivity under physiological conditions?

Answer:

  • Sulfonyl Group : Susceptible to nucleophilic attack (e.g., by thiols in proteins) .
  • Cyclohexenyl Moiety : May undergo oxidation to epoxides in cytochrome P450-rich environments .
  • Pyridazine Amine : Can form hydrogen bonds with catalytic residues, influencing metabolic stability .

Advanced: How can isomer formation be controlled during synthesis?

Answer:

  • Steric Hindrance : Use bulky bases (e.g., DBU) to favor kinetic over thermodynamic products .
  • Temperature Control : Lower reaction temperatures (<40°C) reduce epimerization risks .
  • Chiral Chromatography : Separate enantiomers using cellulose-based columns .

Basic: What in vitro assays evaluate the compound’s interaction with biological targets?

Answer:

  • Enzymatic Assays : Measure IC50_{50} against COX-2 using fluorogenic substrates .
  • Receptor Binding : Use radioligand displacement assays (e.g., 3^3H-labeled antagonists) for GPCR targets .
  • Cell-Based Assays : Quantify anti-proliferative effects via flow cytometry in cancer cell lines .

Advanced: How does this compound compare structurally and functionally to similar pyridazine derivatives?

Answer:
The compound’s methylsulfonyl and cyclohexenylethyl groups distinguish it from simpler pyridazine derivatives:

  • Enhanced Lipophilicity : LogP increases by 1.5 compared to non-sulfonylated analogs, improving membrane permeability .
  • Target Specificity : The sulfonyl group confers 10-fold higher selectivity for COX-2 over COX-1 vs. non-sulfonylated analogs .

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